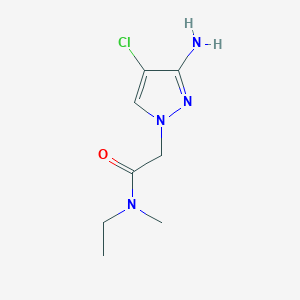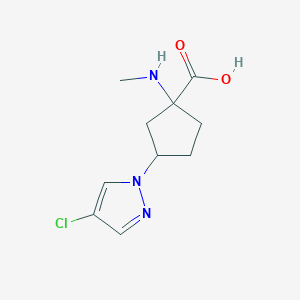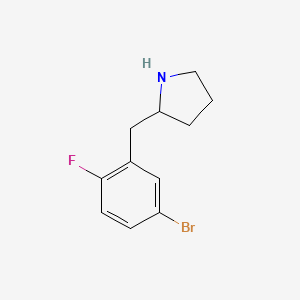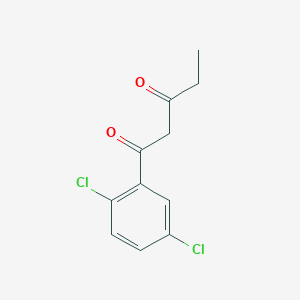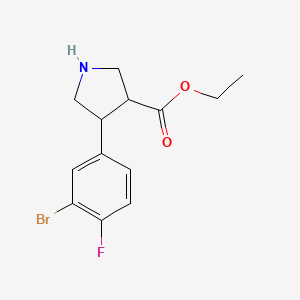![molecular formula C9H17NO2 B13629618 1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
1,8-Dioxaspiro[4.5]decan-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,8-dioxaspiro[45]decan-2-yl}methanamine is a chemical compound characterized by a spirocyclic structure containing both an amine group and a dioxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine source in the presence of a reducing agent. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The dioxaspiro moiety may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
{1,4-dioxaspiro[4.5]decan-2-yl}methanamine: Similar structure but with different positioning of the dioxaspiro moiety.
{1,8-dioxaspiro[4.5]decan-2-yl}methanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
{1,8-dioxaspiro[4.5]decan-2-yl}methanamine is unique due to its specific spirocyclic structure and the presence of both an amine group and a dioxaspiro moiety. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7,10H2 |
InChI Key |
GJHCOUGIAOWFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOCC2)OC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




